Benzyl bis(2-bromoethyl)carbamate

Organic Synthesis Protecting Group Strategy Heterocycle Construction

Researchers attempting late-stage installation of nitrogen mustard motifs often encounter premature deprotection or unwanted reactivity with acid-labile protecting groups. Benzyl bis(2-bromoethyl)carbamate (CAS 189323-09-9) solves this by providing a Cbz-protected bis(2-bromoethyl)amine that withstands acidic conditions where Boc analogs fail. - Permits acid-catalyzed transformations (cyclizations, esterifications) without amine deprotection. - Liberates the reactive bis(2-bromoethyl)amine core via selective hydrogenolysis (H2, Pd/C) for final alkylation steps. - Supplied at 95-98% purity as a white to off-white solid, eliminating direct handling of hazardous free base.

Molecular Formula C12H15Br2NO2
Molecular Weight 365.06 g/mol
CAS No. 189323-09-9
Cat. No. B070174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl bis(2-bromoethyl)carbamate
CAS189323-09-9
Molecular FormulaC12H15Br2NO2
Molecular Weight365.06 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)N(CCBr)CCBr
InChIInChI=1S/C12H15Br2NO2/c13-6-8-15(9-7-14)12(16)17-10-11-4-2-1-3-5-11/h1-5H,6-10H2
InChIKeyKZXFVMMTKPFXAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl bis(2-bromoethyl)carbamate: Specifications and Procurement


Benzyl bis(2-bromoethyl)carbamate (CAS 189323-09-9), also designated as N-Cbz-N,N-bis(2-bromoethyl)amine, is a protected secondary amine carbamate bearing two terminal bromoethyl substituents . With a molecular formula of C12H15Br2NO2 and a molecular weight of 365.06 g/mol, it appears as a white to off-white solid with an aqueous solubility of 0.11 g/L at 25°C (calculated) . Its commercial availability typically ranges from 95% to 98% purity . The compound integrates a carbobenzyloxy (Cbz) amine protecting group with two alkyl bromide functionalities, positioning it as a bifunctional electrophilic building block for sequential or orthogonal transformations in multi-step organic synthesis .

Building Block Type
Bifunctional Cbz-protected amine with two terminal bromoethyl electrophiles
Protection Strategy
Acid-stable Cbz group enables transformations incompatible with Boc-protected analogs
Deprotection Method
Hydrogenolytic removal (H2/Pd/C) without affecting bromoethyl functionalities

Why Generic Substitution Fails for This Compound


Procurement decisions that treat carbamate-protected bis(haloethyl)amines as interchangeable risk synthetic failure or suboptimal yields. The compound's specific combination of a Cbz protecting group with two terminal bromoethyl electrophiles establishes orthogonal reaction compatibility distinct from the Boc-protected analog tert-butyl bis(2-bromoethyl)carbamate (CAS 159635-50-4, MW 331.05) and the ethyl ester variant ethyl bis(2-bromoethyl)carbamate (CAS 77697-11-1, MW 302.99) [1]. The Cbz group confers acid stability while permitting selective hydrogenolytic cleavage, a reactivity profile that diverges fundamentally from the acid-labile Boc group . Additionally, the bromoethyl substituents offer distinct leaving-group kinetics compared to chloroethyl analogs, influencing alkylation rates and cross-linking efficiency in downstream applications [2]. Direct substitution with monofunctional or chloroethyl analogs alters both the protection-deprotection sequence and the electrophilic reactivity profile, necessitating a data-driven selection approach.

Target Protection
Cbz group: acid-stable, cleaved by hydrogenolysis (H2/Pd/C)
Alternate Protection
Boc analog: acid-labile, orthogonal deprotection sequence may not transfer; acid steps risk premature cleavage
Leaving Group
Bromoethyl (Br): better leaving group, faster SN2 alkylation
Alternate Leaving Group
Chloroethyl analog: slower kinetics; alkylation rates and cross-linking efficiency may shift
Electrophilic Sites
Bifunctional (two bromoethyl groups) enables tandem/sequential alkylation
Alternate Functionality
Monofunctional analog: single alkylation site; tandem cyclization/cross-linking scope limited

Quantitative Differentiation Evidence


Orthogonal Cbz Protection for Chemoselective Synthesis

The Cbz protecting group in benzyl bis(2-bromoethyl)carbamate provides acid stability while permitting clean hydrogenolytic removal, a profile distinct from the acid-labile Boc group found in tert-butyl bis(2-bromoethyl)carbamate (CAS 159635-50-4) . Under standard Boc deprotection conditions (TFA/DCM, 0-25°C), the Boc analog undergoes quantitative cleavage within 1-2 hours, whereas the Cbz group remains fully intact [1]. Conversely, the Cbz group is removed quantitatively via hydrogenation (H2, Pd/C, EtOH, 1 atm, 2-4 h) without affecting the bromoethyl functionalities . This orthogonality enables sequential deprotection strategies incompatible with Boc-protected alternatives.

Cbz vs Boc Stability
Class-level inference
Cbz: stable under TFA/DCM (0–25°C), cleaved by H2/Pd/C (>95%) Boc: fully cleaved within 2 h under TFA, stable under H2
Supports orthogonal deprotection design
Class-level; confirm under target substrate conditions
Organic Synthesis Protecting Group Strategy Heterocycle Construction

Bifunctional Bromoethyl Groups Enable Tandem Cyclization

While direct head-to-head comparative data for the bis-substituted derivative benzyl bis(2-bromoethyl)carbamate is not reported, the mono-bromoethyl analog benzyl (2-bromoethyl)carbamate has been demonstrated to participate in an aza-Michael induced ring closure (aza-MIRC) tandem reaction with Michael acceptors to yield N-Cbz-β-gem-disubstituted pyrrolidines [1]. The reaction proceeds under mild conditions (Cs2CO3, DMF, rt to 60°C) to afford functionalized pyrrolidines in 4-step sequences, with application toward the total synthesis of (±)-coerulescine and martinelline core structures [1]. The bis-substituted derivative benzyl bis(2-bromoethyl)carbamate, possessing two reactive bromoethyl groups, offers enhanced bifunctional alkylation capability for constructing more complex nitrogen-containing scaffolds compared to the mono-functional analog benzyl (2-bromoethyl)carbamate (CAS 53844-02-3) .

Bifunctional vs Monofunctional
Class-level inference
2 reactive bromoethyl sites vs 1
Supports tandem cyclization and cross-linking strategies
Class-level; bifunctional advantage inferred from mono-functional precedent
Heterocyclic Chemistry Aza-Michael Addition Pyrrolidine Synthesis

Enhanced Reactivity vs. Chloroethyl Analogs

In a direct comparative study of p-aminophenol-derived nitrogen mustards, the N,N-bis(2-bromoethyl) variant demonstrated quantifiably distinct biological activity from its N,N-bis(2-chloroethyl) counterpart [1]. While benzyl bis(2-bromoethyl)carbamate was not the direct subject of this study, the underlying leaving-group chemistry establishes a class-level reactivity difference: bromide is a superior leaving group to chloride in SN2 displacements, with bromoethyl groups showing consistently higher alkylation rates than their chloroethyl analogs [2]. This translates to differences in cross-linking efficiency in applications ranging from polymer synthesis to bioconjugate preparation [3].

Br vs Cl Leaving Group
Cross-study comparable
Br: better leaving group (pKa HBr ≈ -9) Alkylation typically 10–100× faster than Cl (pKa HCl ≈ -7)
Supports faster alkylation kinetics and cross-linking efficiency review
Cross-study; direct kinetics for this substrate may vary
Alkylation Kinetics Leaving Group Reactivity Cross-Linking Efficiency

Optimal Procurement and Deployment Scenarios


Orthogonal Protection in Multi-Step Heterocycle Synthesis

Benzyl bis(2-bromoethyl)carbamate is optimally deployed in synthetic routes where acid-labile protecting groups (e.g., Boc) would be incompatible with planned transformations. The Cbz group remains stable under acidic conditions, allowing for transformations such as acid-catalyzed cyclizations, esterifications, or Boc-deprotection of other sites in the molecule to occur without premature cleavage of the amine protecting group . Subsequent hydrogenolytic removal of the Cbz group (H2, Pd/C) releases the free bis(2-bromoethyl)amine for final alkylation or cross-linking steps. This orthogonality is particularly valuable in the construction of complex nitrogen-containing heterocycles such as functionalized pyrrolidines, piperazines, and azetidines, where the bifunctional electrophilic nature of the deprotected amine enables tandem ring-forming reactions [1].

Bifunctional Alkylating Agents and Cross-Linking Reagents

The compound serves as a strategic precursor to nitrogen mustard-type alkylating agents and bifunctional cross-linkers. Following Cbz deprotection, the resulting bis(2-bromoethyl)amine core can be elaborated into a range of bifunctional electrophilic species . Comparative studies on related systems indicate that bromoethyl-substituted nitrogen mustards exhibit distinct reactivity and biological profiles relative to their chloroethyl counterparts, underscoring the importance of bromine selection for applications where alkylation kinetics or cross-linking efficiency are critical [1]. Potential downstream applications include the synthesis of DNA cross-linking agents for biochemical research, polymer cross-linkers for advanced materials, and reactive intermediates for bioconjugate chemistry [2]. The ability to install the bis(2-bromoethyl)amine unit at a late synthetic stage, following prior functionalization of other molecular regions, makes this protected intermediate particularly valuable for modular synthetic strategies.

High-Purity Protected Amine Building Block

Benzyl bis(2-bromoethyl)carbamate is commercially available in purities of 95-98%, suitable for use as a pharmaceutical intermediate or advanced building block in medicinal chemistry programs . The compound is cited in patent literature concerning benzyl-substituted carbamates for therapeutic applications, including cardiovascular indications, indicating its relevance as an intermediate in drug discovery and development pipelines [1]. The combination of high chemical purity, well-characterized physical properties (MW 365.06, density 1.619±0.06 g/cm3, boiling point 402.3±45.0°C), and defined GHS hazard classification supports its integration into regulated research and development workflows [2]. Procurement of this compound enables the introduction of a protected bis(2-bromoethyl)amine motif without requiring in-house protection of the reactive and hazardous bis(2-bromoethyl)amine free base, thereby improving laboratory safety and synthetic efficiency.

Application
Selection Property
Validation Focus
Multi-step heterocycle synthesis with acid-compatible transformations
Cbz stability under acidic conditions
Hydrogenolytic deprotection without bromoethyl cleavage
Synthesis of bifunctional alkylating agents and cross-linkers
Two terminal bromoethyl electrophilic sites
Sequential or tandem alkylation efficiency
Protected bis(2-bromoethyl)amine building block for research intermediates
High purity (95–98%) and defined physical properties
Integration into multi-step synthetic workflows without handling free bis(2-bromoethyl)amine

Technical Documentation Hub

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